5-Amino-4-bromopyrimidine
Overview
Description
5-Amino-4-bromopyrimidine is a chemical compound with the empirical formula C4H4BrN3 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 5-Amino-4-bromopyrimidine, often involves various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Molecular Structure Analysis
The molecular weight of 5-Amino-4-bromopyrimidine is 174.00 . The SMILES string representation of its structure is NC1=C(C=NC=N1)Br .Chemical Reactions Analysis
Pyrimidine compounds like 5-Amino-4-bromopyrimidine can undergo various chemical reactions. For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Physical And Chemical Properties Analysis
5-Amino-4-bromopyrimidine is a solid substance . Its empirical formula is C4H4BrN3 and it has a molecular weight of 174.00 .Scientific Research Applications
Synthesis of Thiazolo[4,5‐d]pyrimidine Derivatives
- 5-Amino-4-bromopyrimidine has been used in the synthesis of thiazolo[4,5-d]pyrimidine derivatives. This involves a process where 4-amino-5-bromo-2-substituted-aminopyrimidines are reacted with various isothiocyanates to form new derivatives (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Development of CK2 Inhibitors
- A method involving the synthesis of 5-halopyrimidine-4-carboxylic acid esters via the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines uses 5-Amino-4-bromopyrimidine. This method was utilized to create ethyl 5-bromopyrimidine-4-carboxylate, a precursor in the preparation of potent CK2 inhibitors, including CX-5011 (Regan et al., 2012).
Studies in Nucleophilic Aromatic Substitution
- The cine-amination of 4-substituted-5-bromopyrimidines by potassium amide in liquid ammonia has been studied. This process includes the conversion of 5-bromo-4-piperidinopyrimidine into various aminopyrimidines and sheds light on reaction mechanisms involving 5-Amino-4-bromopyrimidine (Rasmussen et al., 1978).
Application in Microwave-assisted Palladium-catalyzed Reactions
- 5-Amino-4-bromopyrimidine reacts in microwave-assisted palladium-catalyzed C-C coupling reactions. This research helps in understanding the conditions and by-products of such reactions, potentially useful in pharmaceutical synthesis (Verbitskiy et al., 2013).
UV-induced Cross-linking Studies
- 5-Amino-4-bromopyrimidine has been used in studies involving UV-induced cross-linking of protein–RNA complexes. This research is significant for understanding protein–RNA interactions and has implications in molecular biology (Kramer et al., 2011).
Synthesis of β-Amino Acids
- It has been used in the synthesis of β-amino acids, demonstrating its utility in peptide and peptidomimic synthesis. This process involves a sequence of reactions including Heck coupling and Michael addition (Bovy & Rico, 1993).
Investigation in Regioselective Displacement Reactions
- The compound has been a subject of investigation in regioselective displacement reactions with ammonia, providing insights into reaction mechanisms and crystallography (Doulah et al., 2014).
Antibacterial Evaluations
- 5-Amino-4-bromopyrimidine has been used in the synthesis of compounds for antibacterial evaluations, highlighting its potential application in developing new antimicrobial agents (Rahimizadeh et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-bromopyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYSMLJPDPVHOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672009 | |
Record name | 4-Bromopyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-bromopyrimidine | |
CAS RN |
849353-34-0 | |
Record name | 4-Bromopyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.